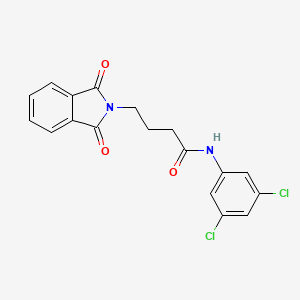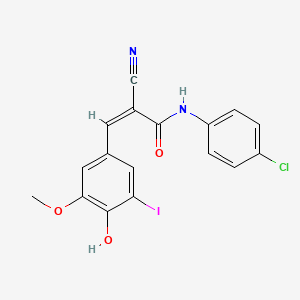
N-(3,5-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as JNJ-1661010, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3,5-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce the levels of amyloid-beta peptide, a key component of Alzheimer's disease pathology. In addition, it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3,5-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in lab experiments is its specificity for GSK-3β. This allows researchers to study the specific effects of GSK-3β inhibition on various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the research of N-(3,5-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide. One of the potential applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to investigate the potential of this compound in these diseases. Another potential direction is in the treatment of cancer. This compound has been shown to induce apoptosis in cancer cells, and further research is needed to investigate its potential as an anti-cancer agent. Finally, the potential of this compound in the treatment of inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease should be investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its specificity for GSK-3β inhibition allows for the study of various cellular processes, and its potential therapeutic applications in various diseases make it an exciting compound for further investigation.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves the reaction of 3,5-dichloroaniline with 2,3-dioxoindoline-1-acetic acid followed by the addition of butanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have significant anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-11-8-12(20)10-13(9-11)21-16(23)6-3-7-22-17(24)14-4-1-2-5-15(14)18(22)25/h1-2,4-5,8-10H,3,6-7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPXTMHQSPIFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B4934589.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![5-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4934618.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)
![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)
![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)
